molecular formula C17H19N3 B4053602 N,N-dimethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline

N,N-dimethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline

Cat. No.: B4053602
M. Wt: 265.35 g/mol
InChI Key: BGJLQYYGMXFXQQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline is a useful research compound. Its molecular formula is C17H19N3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.157897619 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

N,N-dimethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline and its derivatives have been synthesized and investigated for their molecular structures through X-ray crystallography, Hirshfeld, and DFT calculations. These studies highlight the compound's potential in material science for creating structured materials with specific intermolecular interactions and electronic properties, aiding in the development of advanced materials with tailored properties (Shawish et al., 2021).

Corrosion Inhibition

Research on derivatives of this compound has shown potential activity as corrosion inhibitors. Theoretical studies using density functional theory (DFT) have been conducted to elucidate the inhibition efficiencies and reactive sites of these compounds, providing insights into their applications in protecting metals from corrosion, which is crucial for industrial applications (Wang et al., 2006).

Electroluminescence and Optical Applications

The synthesis and characterization of compounds related to this compound have demonstrated their use as electroluminescent materials. These materials emit multicolor light, including white, and serve as excellent emitting materials for organic electroluminescent (EL) devices. Their potential for use in advanced display and lighting technologies has been explored, highlighting the role of such compounds in developing new optoelectronic devices (Doi et al., 2003).

Catalysis

Compounds utilizing this compound structures have been researched for their catalytic applications. For instance, Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes have shown promise as recyclable hydroamination catalysts. This research opens avenues for the development of sustainable and efficient catalytic processes in organic synthesis (Tregubov et al., 2013).

Anticancer and Antimicrobial Activities

Investigations into the biological activity of pyrazole derivatives, including those related to this compound, have identified compounds with significant cytotoxic activities against tumor cell lines. These findings suggest potential applications in developing new anticancer therapies. Additionally, some derivatives have demonstrated antibacterial activities, indicating their potential use in combating bacterial infections (Bouabdallah et al., 2006).

Properties

IUPAC Name

N,N-dimethyl-4-(2-phenyl-3,4-dihydropyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19(2)15-10-8-14(9-11-15)17-12-13-18-20(17)16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJLQYYGMXFXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.